molecular formula C8H5ClN2O B1470482 2-chloro-N-cyanobenzamide CAS No. 1514979-87-3

2-chloro-N-cyanobenzamide

Cat. No.: B1470482
CAS No.: 1514979-87-3
M. Wt: 180.59 g/mol
InChI Key: PQZRCSGIGOMCTO-UHFFFAOYSA-N
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Description

2-chloro-N-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

2-chloro-N-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRCSGIGOMCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyanobenzamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with cyanamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyanobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to a nitrile oxide under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include 2-amino-N-cyanobenzamide or 2-thio-N-cyanobenzamide.

    Reduction: The major product is 2-chloro-N-aminobenzamide.

    Oxidation: The major product is 2-chloro-N-cyanobenzonitrile oxide.

Scientific Research Applications

2-chloro-N-cyanobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyanobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The cyano and chloro substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-aminobenzamide: Similar structure but with an amino group instead of a cyano group.

    2-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.

    2-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyano group.

Uniqueness

2-chloro-N-cyanobenzamide is unique due to the presence of both cyano and chloro substituents, which confer distinct reactivity and binding properties. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloro group can undergo nucleophilic substitution reactions. These features make it a versatile compound for various chemical and biological applications .

Biological Activity

2-Chloro-N-cyanobenzamide is an organic compound notable for its diverse biological activities, particularly in antifungal and anticancer applications. This article delves into its biological mechanisms, pharmacological potential, and relevant research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O
  • Molecular Weight : 180.59 g/mol
  • CAS Number : 1514979-87-3

This compound features both cyano and chloro substituents, which enhance its reactivity and binding properties, particularly in biological systems.

Target of Action

The primary target of this compound is the ergosterol component of the fungal plasma membrane. This interaction is crucial for its antifungal activity against various strains, including Aspergillus flavus.

Mode of Action

The compound disrupts the integrity of the fungal cell membrane by binding to ergosterol, leading to cell lysis. Additionally, it may inhibit thymidylate synthase , impacting DNA synthesis and cellular replication processes.

Enzyme Interactions

This compound has been shown to interact with several enzymes, notably:

  • Adenosine Deaminase : Inhibition leads to increased levels of adenosine, which can induce apoptosis in certain cancer cell lines by activating caspase enzymes.

Cellular Effects

The compound influences various cellular processes, including:

  • Induction of apoptosis in cancer cells.
  • Modulation of gene expression related to lipid metabolism and inflammation through interactions with peroxisome proliferator-activated receptors (PPARs).

Pharmacokinetics

The pharmacokinetic profile indicates that the compound's molecular weight allows for efficient cellular uptake and distribution. Its interactions at the molecular level suggest potential therapeutic applications in both antifungal and anticancer therapies.

Antifungal Activity

In vitro studies have confirmed that this compound exhibits significant antifungal properties against Aspergillus flavus, demonstrating its potential as an antifungal agent.

Anticancer Potential

Research has highlighted its role in inducing apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through enzyme inhibition, particularly affecting caspase activity.

Case Studies

  • Antifungal Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of Aspergillus flavus, suggesting a viable option for treating fungal infections in immunocompromised patients.
  • Cancer Cell Line Studies :
    • In experiments with human cancer cell lines, treatment with this compound led to a significant increase in apoptotic cells compared to controls, indicating its potential as a chemotherapeutic agent.

Summary Table of Biological Activities

Activity TypeTargetMechanismOutcome
AntifungalErgosterolMembrane disruptionInhibition of Aspergillus flavus growth
AnticancerCancer cell linesApoptosis inductionIncreased apoptotic cell population
Enzyme InteractionAdenosine DeaminaseEnzyme inhibitionAccumulation of adenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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